

Cyanidin 3-sambubioside 5-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanidin 3-sambubioside 5-glucoside

Cat. No.: B1250399

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cyanidin 3-sambubioside 5-glucoside**, a naturally occurring anthocyanin. This document consolidates key chemical and physical data, outlines experimental protocols for its study, and explores its biological activities and associated signaling pathways.

Core Compound Data

Cyanidin 3-sambubioside 5-glucoside is a complex flavonoid pigment found in various plant species. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	53925-33-0	[1]
Molecular Formula	$C_{32}H_{39}O_{20}^+$ (Cationic Form) $C_{32}H_{39}ClO_{20}$ (Chloride Form)	[1]
Molecular Weight	743.6 g/mol (Cationic Form) 779.1 g/mol (Chloride Form)	[1]
Natural Sources	Black elderberries (<i>Sambucus nigra</i>), Matthiola incana (stock), Ribes nigrum (blackcurrant), Ribes rubrum (redcurrant)	[1] [2] [3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of **Cyanidin 3-sambubioside 5-glucoside**. The following sections provide outlines for its extraction, quantification, and the assessment of its biological activities.

Extraction and Isolation

The isolation of **Cyanidin 3-sambubioside 5-glucoside** from plant material typically involves solvent extraction followed by chromatographic purification.

Protocol: Extraction from Plant Material

- Sample Preparation: Homogenize fresh or freeze-dried plant material (e.g., flowers, fruits) into a fine powder.
- Extraction: Macerate the powdered material in an acidified solvent. A common solvent system is 5% acetic acid in water. For acylated derivatives, a 75% ethanol solution can be employed for reflux extraction.
- Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to remove the extraction solvent.

- Purification: The crude extract can be further purified using column chromatography, often with a resin such as Amberlite XAD-7, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of **Cyanidin 3-sambubioside 5-glucoside**.

Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis detector is suitable.
- Mobile Phase: A gradient elution is typically used. For example:
 - Mobile Phase A: 0.5% trifluoroacetic acid in water.
 - Mobile Phase B: 0.5% trifluoroacetic acid in acetonitrile.
 - An alternative mobile phase can be:
 - Mobile Phase A: Acetonitrile.
 - Mobile Phase B: 5% acetonitrile + 3% acetic acid + 1% phosphoric acid in water.^[4]
- Detection: Anthocyanins are typically detected at a wavelength of 520 nm.
- Quantification: The concentration of **Cyanidin 3-sambubioside 5-glucoside** is determined by comparing the peak area of the sample to a calibration curve generated using a purified standard.^[4]

Antioxidant Activity Assays

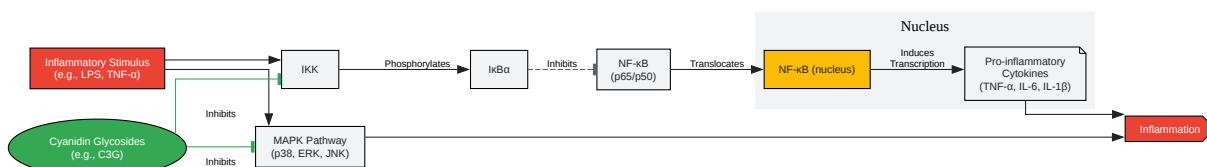
The antioxidant potential of **Cyanidin 3-sambubioside 5-glucoside** can be evaluated using various in vitro assays. The following protocols are for the closely related and well-studied Cyanidin 3-glucoside (C3G), and can be adapted.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[5]

- Prepare a stock solution of DPPH in methanol.
- In a 96-well plate, add the test compound at various concentrations.
- Add the DPPH working solution to each well.
- Incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm. The percentage of inhibition is calculated based on the reduction in absorbance compared to a control.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay[6]

- Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution.
- Add the test compound to the FRAP reagent.
- Incubate at 37°C for 4 minutes.
- Measure the absorbance at 593 nm. The antioxidant capacity is determined by comparison to a standard curve of a known antioxidant like Trolox.

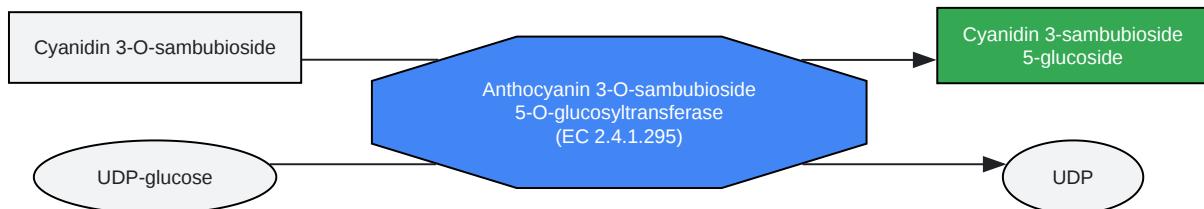

Biological Activities and Signaling Pathways

While research specifically on **Cyanidin 3-sambubioside 5-glucoside** is ongoing, studies on the closely related Cyanidin 3-glucoside (C3G) provide significant insights into its potential biological effects, particularly its anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways.

Anti-Inflammatory Effects

C3G has been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9][10]

- **NF-κB Pathway:** In inflammatory conditions, C3G can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[7][11] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12]
- **MAPK Pathway:** C3G has been observed to suppress the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.[7][13] By inhibiting these pathways, C3G can further reduce the inflammatory response.



[Click to download full resolution via product page](#)

Inhibition of NF-κB and MAPK pathways by cyanidin glycosides.

Biosynthesis Pathway

The biosynthesis of **Cyanidin 3-sambubioside 5-glucoside** is a multi-step enzymatic process within the broader anthocyanin biosynthesis pathway. A key final step is catalyzed by the enzyme anthocyanin 3-O-sambubioside 5-O-glucosyltransferase (EC 2.4.1.295).[14] This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the 5-O position of an anthocyanidin 3-O-sambubioside.[14]

[Click to download full resolution via product page](#)

Final enzymatic step in the biosynthesis of Cyanidin 3-sambubioside 5-glucoside.

Conclusion

Cyanidin 3-sambubioside 5-glucoside is a promising natural compound with potential applications in health and wellness, largely attributed to its antioxidant and anti-inflammatory properties. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug development and natural product chemistry. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this complex anthocyanin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanidin-3-O-sambubioside-5-O-glucoside | C32H39O20+ | CID 74976933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Cyanidin 3-sambubioside 5-glucoside (HMDB0037980) [hmdb.ca]
- 3. Acylated cyanidin 3-sambubioside-5-glucosides in Matthiola incana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. phcog.com [phcog.com]
- 7. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-O-glucoside protection against TNF-α-induced endothelial dysfunction: involvement of nuclear factor-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 10. Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanidin-3-o- β -Glucoside Induces Megakaryocyte Apoptosis via PI3K/Akt- and MAPKs-Mediated Inhibition of NF- κ B Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. enzyme-database.org [enzyme-database.org]
- To cite this document: BenchChem. [Cyanidin 3-sambubioside 5-glucoside: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250399#cyanidin-3-sambubioside-5-glucoside-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com